Niraparib tosylate monohydrate

Vue d'ensemble

Description

Niraparib tosylate monohydrate is an oral, once-daily, selective poly (ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor . It is approved to treat adults with ovarian epithelial, fallopian tube, or primary peritoneal cancer . It is used as maintenance therapy in patients with advanced cancer who are having a complete or partial response to first-line platinum chemotherapy . It blocks an enzyme involved in many cell functions, including the repair of DNA damage . Blocking this enzyme may help keep cancer cells from repairing their damaged DNA, causing them to die .

Synthesis Analysis

The synthesis of this compound involves methods and processes of preparing niraparib and pharmaceutically acceptable salts thereof, and intermediates and their salts useful for the synthesis of niraparib .Molecular Structure Analysis

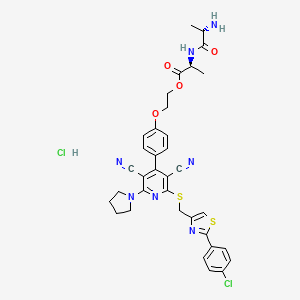

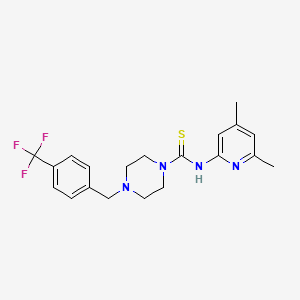

The molecular formula of this compound is C26H30N4O5S . Its average mass is 510.605 Da and its monoisotopic mass is 510.193695 Da .Chemical Reactions Analysis

Niraparib undergoes hydrolytic, and conjugative metabolic conversions, with the oxidative pathway being minimal . Two major metabolites were found: the known metabolite M1 (amide hydrolysed niraparib) and the glucuronide of M1 .Physical And Chemical Properties Analysis

This compound is a white to off-white, non-hygroscopic crystalline solid . Its solubility is pH independent below the pKa of 9.95, with an aqueous free base solubility of 0.7 mg/mL to 1.1 mg/mL across the physiological pH range .Applications De Recherche Scientifique

Niraparib Tosylate Monohydrate: A Scientific Overview

Niraparib, in its tosylate monohydrate form, plays a crucial role in inhibiting PARP-1 and -2. This inhibition leads to an enhancement of DNA strand breaks, promoting genomic instability and resulting in apoptosis. This mechanism is particularly significant in the context of cancer research as it targets the PARP family of proteins, which are crucial in DNA repair processes activated by single-strand DNA breaks. This approach has shown notable antineoplastic activity (Definitions, 2020).

Clinical Applications in Ovarian Cancer

Niraparib's efficacy has been particularly noted in ovarian cancer therapy. In a phase 3 trial, niraparib significantly extended median progression-free survival among patients with platinum-sensitive, recurrent ovarian cancer. This effect was observed regardless of the presence or absence of germline BRCA mutation or homologous recombination deficiency (HRD) status, demonstrating its broad applicability in ovarian cancer treatment (Mirza et al., 2016).

Pharmacokinetics and Safety in Diverse Populations

Investigations into the safety, tolerability, and pharmacokinetics of niraparib, such as a study conducted in Japanese patients with solid tumors, have provided crucial insights. The study indicated that niraparib, administered at varying doses, was tolerable and had a favorable pharmacokinetic profile in patients with advanced solid tumors, highlighting its potential in diverse patient populations (Yonemori et al., 2021).

Broadening the Application Spectrum

Further research has expanded niraparib's application spectrum. A study on its efficacy in newly diagnosed advanced ovarian cancer post-first-line platinum-based chemotherapy showed significant improvement in progression-free survival. This finding suggests its potential utility early in the treatment regimen (González-Martín et al., 2019).

Preclinical Studies and Combination Therapies

Preclinical studies have also been insightful. For instance, an investigation into the elevation of immune cell infiltration and interferon-stimulated gene expression associated with niraparib treatment in murine syngeneic tumor models indicated that niraparib could modify the tumor-immune microenvironment. This effect could enhance the efficacy of anti-PD-1 therapy in cancer treatment, suggesting niraparib's potential in combination therapies (Wang et al., 2018).

Real-World Efficacy and Safety Observations

Real-world observations, like those from a single-center study in China, have provided practical insights into niraparib’s efficacy and safety in ovarian cancer patients. This study particularly highlighted its feasibility and tolerance in a specific patient population, contributing to a comprehensive understanding of its application in diverse clinical settings (Ni et al., 2021).

Mécanisme D'action

Safety and Hazards

Niraparib tosylate monohydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of exposure, it is recommended to flush with copious amounts of water and remove contaminated clothing and shoes . In case of inhalation, it is advised to remove to fresh air and monitor breathing .

Orientations Futures

Niraparib tosylate monohydrate is being studied in the treatment of other types of cancer . For instance, the U.S. FDA has approved AKEEGA™ (niraparib and abiraterone acetate), the first-and-only dual action tablet for the treatment of patients with BRCA-Positive Metastatic Castration-Resistant Prostate Cancer .

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O.C7H8O3S.H2O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10;/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10);1H2/t14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNPUCQQZDAPJH-FMOMHUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1613220-15-7 | |

| Record name | Niraparib tosylate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613220157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-(4-PIPERIDIN-3-YL)PHENYL)-2H-INDAZOLE-7-CARBOXAMIDE-4-METHYLBENZENE SULFONATE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIRAPARIB TOSYLATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195Q483UZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)

![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)

![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)